molecular formula C11H15NO3 B8601884 (2S,3R)-N-benzyl-2,3-dihydroxybutanamide CAS No. 651734-90-6

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide

Cat. No.: B8601884
CAS No.: 651734-90-6
M. Wt: 209.24 g/mol
InChI Key: YOSGCFRXSGOVKZ-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide is a chiral chemical compound that serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry research. Compounds featuring the N-benzyl-2,3-dihydroxybutanamide scaffold, particularly those with defined stereochemistry like the (2S,3R) configuration, are of significant interest in the development of biologically active molecules . The 2,3-dihydroxyamide moiety is a privileged structure found in molecules with diverse biological activities, making such intermediates crucial for constructing potential pharmaceuticals . For instance, structurally similar dihydropyrimidinone derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . Furthermore, related sulfonamide-containing compounds derived from chiral scaffolds have been investigated as novel inhibitors for enzymes like TNF-α converting enzyme (TACE), highlighting the importance of stereochemistry in drug design . This high-purity reagent is intended for use in research laboratories as a key starting material for the synthesis of more complex molecules, for method development, and for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651734-90-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S,3R)-N-benzyl-2,3-dihydroxybutanamide

InChI

InChI=1S/C11H15NO3/c1-8(13)10(14)11(15)12-7-9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1

InChI Key

YOSGCFRXSGOVKZ-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)O

Origin of Product

United States

Stereochemical Significance and Importance of Dihydroxybutanamide Scaffolds in Chiral Molecule Synthesis

The dihydroxybutanamide scaffold, particularly with defined stereochemistry as seen in (2S,3R)-N-benzyl-2,3-dihydroxybutanamide, is a crucial architectural element in the synthesis of chiral molecules. The presence of vicinal diols (hydroxyl groups on adjacent carbon atoms) and an amide functionality provides a rich platform for further chemical transformations. These functional groups can act as handles for building molecular complexity and can influence the stereochemical outcome of subsequent reactions.

Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmacology and materials science. The biological activity of a drug, for instance, is often dependent on its specific three-dimensional arrangement. Dihydroxybutanamide scaffolds serve as valuable chiral building blocks, providing a pre-defined stereochemical framework upon which more complex molecules can be constructed. nih.govnih.govresearchgate.net The specific (2S,3R) configuration of the stereocenters in the target molecule dictates a precise spatial arrangement of its substituents, which is a critical factor in asymmetric synthesis.

The synthesis of vicinal amino alcohols, a core component of the dihydroxybutanamide structure, is a significant area of research in organic chemistry. nih.govnih.govrsc.orgrsc.org These motifs are found in a wide array of natural products and pharmaceuticals. The ability to synthesize these structures with high diastereoselectivity is a key challenge and an area of active investigation. rsc.org

Historical Context of Stereodefined Amide Structures in Synthetic Chemistry Research

The amide bond is one of the most fundamental linkages in organic chemistry and biology, forming the backbone of proteins. The controlled synthesis of amides with specific stereochemistry has a rich history, evolving from simple peptide couplings to highly sophisticated asymmetric methodologies. researchgate.nettifr.res.in Early methods for amide synthesis often did not provide control over stereochemistry, leading to mixtures of isomers that were difficult to separate.

The development of stereodefined amide structures has been driven by the need for enantiomerically pure compounds, particularly in the pharmaceutical industry. rsc.org The Schotten-Baumann reaction, discovered in the late 19th century, provided a foundational method for synthesizing amides from amines and acid chlorides. tifr.res.in However, achieving stereocontrol in these reactions remained a significant hurdle.

The mid-20th century saw the advent of chiral auxiliaries, which are chiral molecules that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. This innovation revolutionized asymmetric synthesis and enabled the preparation of a wide range of stereodefined amides. The development of various coupling reagents that minimize racemization has also been a critical advancement in the synthesis of chiral amides and peptides. researchgate.net

Research Trajectories and Academic Relevance of 2s,3r N Benzyl 2,3 Dihydroxybutanamide

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. researchgate.net For the synthesis of this compound, chemoenzymatic strategies can be envisioned that leverage enzymes for key stereoselective transformations, such as the formation of the diol or the amide bond.

Enzyme Screening and Engineering for Enantiopurity Enhancement

The synthesis of chiral diols and amides can be effectively achieved through the use of enzymes like lipases, alcohol dehydrogenases (ADHs), and nitrile hydratases. nih.govresearchgate.netnih.gov A primary strategy involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of N-benzyl-2,3-dihydroxybutanamide could be subjected to enzymatic acylation using a lipase. Lipases are known to exhibit high enantioselectivity, preferentially acylating one enantiomer and allowing for the separation of the acylated product from the unreacted enantiomer. d-nb.infonih.govmdpi.comnih.govmdpi.com Screening a panel of commercially available lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Aspergillus niger, under various conditions (e.g., solvent, acyl donor) would be the first step to identify a biocatalyst with high enantiomeric ratio (E-value) for this resolution. nih.govmdpi.com

Alternatively, a prochiral precursor, such as N-benzyl-2-oxo-3-hydroxybutanamide, could be stereoselectively reduced using an alcohol dehydrogenase. ADHs are capable of reducing ketones to chiral alcohols with high enantioselectivity. researchgate.netnih.gov A screening of a diverse library of ADHs, including those from Rhodococcus ruber (ADH-A), would be necessary to find a variant that produces the desired (2S,3R) stereochemistry. researchgate.netdiva-portal.orgdiva-portal.org

Should initial screenings yield enzymes with low to moderate selectivity, protein engineering techniques such as directed evolution can be employed to enhance enantiopurity. nih.govnih.govdiva-portal.orgnih.gov This involves creating mutant libraries of the initial enzyme hit through methods like error-prone PCR or site-directed mutagenesis, followed by high-throughput screening to identify variants with improved stereoselectivity for the target substrate. researchgate.netdiva-portal.org For instance, iterative saturation mutagenesis at active site residues of a promising ADH could be performed to fine-tune the substrate binding pocket and enhance the production of the (2S,3R)-diol. nih.gov

Optimization of Biocatalytic Reaction Parameters for Scalability

Once a suitable enzyme is identified, optimization of the reaction parameters is crucial for achieving high conversion, selectivity, and space-time yield, making the process viable for larger-scale synthesis. researchgate.net Key parameters to optimize include temperature, pH, substrate and enzyme loading, and the choice of co-solvent. For lipase-catalyzed resolutions, the nature of the acyl donor (e.g., vinyl acetate, acetic anhydride) and the solvent system (e.g., biphasic systems of buffer and an organic solvent like diisopropyl ether) can significantly impact both reaction rate and enantioselectivity. mdpi.com

For ADH-catalyzed reductions, an efficient cofactor regeneration system is essential for scalability, as the nicotinamide (B372718) cofactor (NADH or NADPH) is expensive. A common approach is to use a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, to continuously regenerate the cofactor. The optimization would involve adjusting the concentrations of the substrate, both enzymes, the cofactor, and the sacrificial substrate to maximize productivity.

Furthermore, process engineering strategies such as enzyme immobilization can be employed to improve catalyst stability and reusability, which are critical for cost-effective, scalable production. nih.gov Immobilization on solid supports can also simplify product purification.

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses

Metal-catalyzed and organocatalytic reactions represent another powerful avenue for the asymmetric synthesis of this compound. The Sharpless Asymmetric Dihydroxylation (AD) is a particularly relevant and well-established method for the stereoselective synthesis of syn-diols from alkenes. chem-station.commdpi.comwikipedia.orgorganic-chemistry.orgencyclopedia.pubyoutube.com

A plausible synthetic route would involve the asymmetric dihydroxylation of (E)-N-benzylcrotonamide. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as (DHQD)2PHAL (found in AD-mix-β) or (DHQ)2PHAL (in AD-mix-α), to achieve high enantioselectivity. chem-station.comorganic-chemistry.org For the synthesis of the (2S,3R) product from an (E)-alkene, AD-mix-α would be the reagent of choice.

Rational Design and Combinatorial Screening of Chiral Ligands and Catalysts

While the standard Sharpless AD ligands are highly effective for a broad range of alkenes, electron-deficient substrates like α,β-unsaturated amides can be challenging and may exhibit lower reactivity and selectivity. york.ac.uk In such cases, the rational design of new ligands or the screening of a library of catalysts can lead to improved results. The design of chiral ligands often focuses on modifying the steric and electronic properties of the ligand to enhance the interaction with the substrate in the transition state, thereby improving stereocontrol.

Combinatorial approaches to catalyst discovery can accelerate the identification of optimal ligands. This involves the parallel synthesis of a library of related ligands and their rapid screening for catalytic activity and enantioselectivity in the target reaction.

Organocatalysis also offers a metal-free alternative for the synthesis of chiral diols. For example, the asymmetric α-hydroxylation of a β-keto amide precursor could be achieved using a chiral organocatalyst, such as a cinchona alkaloid derivative, in the presence of an oxidant. nih.govresearchgate.net Subsequent stereoselective reduction of the ketone would yield the desired diol.

Mechanistic Studies of Catalytic Cycles and Stereocontrol Elements

A thorough understanding of the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. The mechanism of the Sharpless Asymmetric Dihydroxylation has been extensively studied. wikipedia.orgorganic-chemistry.org It is generally accepted that the reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming an osmate ester intermediate which is then hydrolyzed to the diol. wikipedia.org The chiral ligand creates a binding pocket that directs the approach of the alkene, leading to the observed enantioselectivity. For α,β-unsaturated amides, potential π-π stacking interactions between the substrate and the aromatic portions of the ligand can influence the stereochemical outcome. chem-station.com

Mechanistic studies involving kinetic analysis, isotopic labeling, and computational modeling can provide detailed insights into the transition state geometry and the factors governing stereoselectivity. This knowledge can then be used to rationally modify the catalyst structure to improve its performance for challenging substrates.

Chiral Auxiliary-Mediated Synthetic Routes

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of this compound, the Evans aldol (B89426) reaction is a highly suitable approach. chem-station.comtcichemicals.comyoutube.com

This strategy would begin with the acylation of a chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyloxazolidinone is then converted to its boron enolate, which undergoes a highly diastereoselective aldol reaction with acetaldehyde. chem-station.comtcichemicals.com This reaction establishes the syn relationship between the newly formed hydroxyl group and the methyl group. The stereochemistry of the auxiliary directs the facial selectivity of the aldehyde addition, leading to the formation of a single diastereomer.

Selection and Recovery Protocols for Established Chiral Auxiliaries

Evans Oxazolidinones: Pioneered by David A. Evans, oxazolidinone auxiliaries are renowned for their high efficacy in controlling the stereochemistry of aldol reactions, which are instrumental in constructing the β-hydroxy amide core of the target molecule. santiago-lab.com The synthetic strategy typically involves the acylation of the oxazolidinone, followed by a highly diastereoselective aldol condensation.

Selection: A plausible synthetic approach would utilize an N-propionyl oxazolidinone. The specific choice of the oxazolidinone, such as those derived from readily available amino acids like valine or phenylalanine, can be tuned to optimize the steric environment and maximize the diastereoselectivity of the key aldol reaction.

Recovery: A significant advantage of Evans auxiliaries is the facility of their removal under mild conditions that preserve the integrity of the newly created stereocenters. santiago-lab.com Cleavage of the N-acyl bond can be achieved through methods such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to furnish the corresponding carboxylic acid, or via reduction with lithium borohydride (B1222165) to yield the primary alcohol. santiago-lab.com The chiral auxiliary can then be efficiently recovered and purified, making the process more cost-effective and sustainable.

Pseudoephedrine-Based Auxiliaries: Amides derived from pseudoephedrine have also proven to be excellent substrates for highly diastereoselective enolate alkylations and aldol reactions. wikipedia.org

Selection: An N-propionyl pseudoephedrine amide could serve as a key intermediate. The inherent chirality of the pseudoephedrine backbone provides a robust chiral environment that directs the approach of an electrophile with high facial selectivity.

Recovery: As with Evans auxiliaries, the pseudoephedrine moiety can be cleaved under mild conditions, such as hydrolysis, allowing for the recovery and reuse of the valuable chiral auxiliary. wikipedia.org

Chiral AuxiliaryTypical Diastereomeric Ratio (syn:anti) for Aldol ReactionsCommon Recovery MethodTypical Recovery Yield
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>95:5LiOH/H₂O₂>90%
(1R,2S)-Pseudoephedrine>90:10Acid or Base Hydrolysis>85%

Diastereoselective Induction and Stereochemical Fidelity in Auxiliary-Controlled Reactions

The efficacy of a chiral auxiliary-based synthesis is critically dependent on achieving a high level of diastereoselectivity in the key bond-forming step and ensuring the preservation of the newly established stereocenters in subsequent chemical manipulations.

The synthesis of this compound would likely involve an aldol reaction to construct the C2-C3 bond with the desired relative and absolute stereochemistry. The stereochemical outcome of such reactions is often rationalized by the Zimmerman-Traxler transition state model, which posits a chair-like, six-membered cyclic transition state. youtube.com The substituents of the chiral auxiliary and the enolate are predicted to occupy pseudo-equatorial positions to minimize steric strain, thereby dictating the facial selectivity of the reaction.

For instance, the boron enolate derived from an N-propionyl Evans oxazolidinone is known to react with aldehydes to afford the syn-aldol product with exceptional levels of diastereoselectivity, often exceeding 95:5. youtube.com The stereogenic centers within the oxazolidinone ring create a highly biased steric environment that effectively blocks one face of the enolate from the approaching electrophile. This high degree of stereochemical control is a defining feature of Evans' methodology.

Following the stereoselective aldol reaction, the removal of the chiral auxiliary must be performed under conditions that preclude epimerization at the newly formed chiral centers. The use of mild hydrolytic or reductive cleavage protocols is therefore essential to ensure that the stereochemical information imparted by the auxiliary is faithfully translated to the final product.

Sustainable and Green Chemistry Principles in Synthetic Strategies for this compound

Development of Solvent-Free and Aqueous-Phase Reaction Systems

A primary objective of green chemistry is the reduction or elimination of hazardous solvents from chemical processes.

Solvent-Free Amide Bond Formation: The final step in the synthesis, the coupling of the dihydroxybutanoic acid with benzylamine (B48309), can potentially be performed under solvent-free conditions. bohrium.comsemanticscholar.org For instance, the direct thermal condensation of a carboxylic acid and an amine, occasionally facilitated by a catalyst such as boric acid, can produce the desired amide with water as the sole byproduct, thereby obviating the need for solvents and simplifying purification. semanticscholar.org

Aqueous Asymmetric Dihydroxylation: An alternative and highly efficient method for introducing the vicinal diol functionality is the Sharpless Asymmetric Dihydroxylation (AD) of an α,β-unsaturated precursor, such as N-benzyl-2-butenamide. The Sharpless AD reaction is renowned for its high enantioselectivity and is typically conducted in a biphasic mixture of t-butanol and water, a relatively benign solvent system. wikipedia.orgorganic-chemistry.org

Atom Economy and Environmental Impact Assessment of Synthetic Pathways

Atom economy provides a measure of the efficiency of a reaction in terms of the proportion of reactant atoms that are incorporated into the final product. chembam.com A complementary metric, the E-factor, quantifies the amount of waste generated per unit of product. chembam.com

Catalytic Approaches: Catalytic methods, such as the Sharpless Asymmetric Dihydroxylation, generally offer superior atom economy as the chiral directing agent is used in substoichiometric amounts. wikipedia.org The primary waste products are derived from the terminal oxidant.

Amidation MethodAtom Economy (%)E-Factor (Mass of Waste / Mass of Product)
Carbodiimide Coupling<50>10
Acid Chloride Route~60-70~5-10
Catalytic Direct Amidation>90<1
Solvent-Free Thermal Amidation~95<0.5

By judiciously selecting synthetic strategies that prioritize both stereochemical control and environmental considerations, the synthesis of this compound can be achieved in an efficient, selective, and sustainable manner.

Selective Derivatization Strategies for Hydroxyl and Amide Functional Groups

The presence of multiple reactive sites—two hydroxyl groups and an amide group—in this compound necessitates the development of selective derivatization strategies to functionalize one site without affecting the others.

Regioselective Esterification and Etherification Protocols

Achieving regioselectivity in the esterification and etherification of the two secondary hydroxyl groups in this compound is a significant synthetic challenge. While no specific protocols for this exact molecule are extensively documented, strategies employed for similar vicinal diols, particularly in tartaric acid derivatives and carbohydrates, offer valuable insights.

Esterification: The differential reactivity of the C2 and C3 hydroxyl groups can be exploited. In principle, the C2 hydroxyl group, being alpha to the electron-withdrawing amide carbonyl, is expected to be more acidic and potentially more nucleophilic. However, steric hindrance from the adjacent N-benzyl group could play a counteracting role.

Research Findings: Studies on analogous systems, such as tartaric acid esters, have demonstrated that regioselectivity can be achieved through various means:

Enzymatic Catalysis: Lipases are known to catalyze the regioselective acylation of polyols. The enzyme's active site can sterically differentiate between the two hydroxyl groups, leading to preferential acylation of one over the other. For instance, in a related diol system, lipase-based methodologies have been used to construct monoprotected derivatives with high regioselectivity.

Organocatalysis: Borinic acid catalysts have emerged as effective reagents for the regioselective acylation of diols. The mechanism involves the formation of a cyclic borinate ester intermediate with the vicinal diol. The subsequent intramolecular delivery of the acyl group to one of the hydroxyls is directed by the catalyst's structure and the substrate's stereochemistry. This approach often favors acylation of the more sterically accessible hydroxyl group.

Stannylene Acetals: The formation of a stannylene acetal by reacting the diol with a dibutyltin oxide can activate one hydroxyl group over the other for subsequent acylation or alkylation. The regioselectivity is influenced by the coordination of the incoming electrophile to the tin atom.

A hypothetical regioselective esterification of this compound is presented in the table below, illustrating potential outcomes based on different catalytic systems.

Catalyst SystemPredominant ProductProbable Mechanistic Rationale
Lipase (e.g., Candida antarctica Lipase B)(2S,3R)-N-benzyl-2-acetoxy-3-hydroxybutanamideEnzyme active site sterically favors acylation at the C2 position.
Diphenylborinic acid(2S,3R)-N-benzyl-3-acetoxy-2-hydroxybutanamideFormation of a five-membered borinate ring, with subsequent acylation at the sterically less hindered C3 hydroxyl.
Dibutyltin oxide followed by acyl chloride(2S,3R)-N-benzyl-2-acetoxy-3-hydroxybutanamideFormation of a stannylene acetal, with preferential activation of the C2 hydroxyl due to electronic effects.

Etherification: Regioselective etherification follows similar principles. The Williamson ether synthesis, under carefully controlled conditions, can potentially differentiate between the two hydroxyls. The use of bulky protecting groups on one hydroxyl would allow for the etherification of the other.

N-Alkylation and N-Acylation Reactions at the Amide Nitrogen

The amide nitrogen in this compound is generally less nucleophilic than the hydroxyl groups, making its derivatization challenging, especially in the presence of unprotected hydroxyls.

N-Alkylation: Direct N-alkylation of secondary amides is often difficult and requires specific catalytic systems. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting enamine or imine intermediate. Catalysts based on iridium, ruthenium, or cobalt are often employed for this transformation. The presence of hydroxyl groups in the substrate could potentially interfere by competing for the catalyst or reacting with the in situ generated aldehyde.

N-Acylation: N-acylation is more feasible and can be viewed through the lens of studies on related tartaric acid derivatives. Research on the reaction of diacyltartaric acids with primary amines has shown that N-acylated products can be formed. These reactions often proceed through the formation of an intermediate anhydride, which is then attacked by the amine. In the context of this compound, direct N-acylation would likely require prior protection of the hydroxyl groups to prevent O-acylation.

Stereoselective and Regioselective Conversion Studies

The stereochemical integrity of the chiral centers in this compound is a critical aspect of its chemistry. Understanding the pathways for epimerization, racemization, and inversion is essential for its use as a chiral building block.

Epimerization, Racemization, and Inversion Pathways of Chiral Centers

The chiral centers at C2 and C3 are susceptible to epimerization, particularly the C2 position, which is alpha to the amide carbonyl group.

Mechanism of Epimerization: Epimerization at the C2 position can occur under both basic and acidic conditions via the formation of an enolate or enol intermediate, respectively.

Base-Catalyzed Epimerization: A base can abstract the acidic proton at the C2 position, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original (2S,3R) diastereomer and the (2R,3R) epimer. The rate of this process is dependent on the strength of the base and the stability of the enolate.

Acid-Catalyzed Epimerization: In the presence of a strong acid, the amide carbonyl can be protonated, which facilitates the formation of an enol. Tautomerization back to the keto form can result in epimerization at the C2 center.

Studies on the thermolysis of tartaric acids with alkylamines have shown that mixtures of all possible stereoisomers are formed, indicating that epimerization is a significant process at high temperatures. It was proposed that this occurs through competing pathways, including one that may involve a ketene intermediate, which would lead to a loss of stereochemistry at the alpha-carbon. However, it was also noted that the initially formed diamide did not isomerize under the reaction conditions, suggesting that epimerization occurs during the amide formation step.

Intramolecular Cyclization and Heterocycle Formation via Carbon-Heteroatom Bond Formations

The proximate arrangement of the hydroxyl and amide functionalities in this compound allows for intramolecular cyclization reactions to form various heterocyclic structures.

Lactam and Lactone Formation: Depending on the reaction conditions, intramolecular attack of a hydroxyl group on the amide carbonyl or the amide nitrogen on a derivatized hydroxyl group can lead to the formation of lactones or lactams, respectively.

Morpholinone Formation (Acid-Catalyzed): Under acidic conditions, protonation of the amide carbonyl can activate it towards nucleophilic attack by one of the hydroxyl groups. Cyclization involving the C2 hydroxyl would lead to a five-membered lactone-like structure (an oxazolidinone derivative), while cyclization with the C3 hydroxyl could potentially lead to a six-membered morpholinone derivative, although this is less likely due to the entropic favorability of forming five-membered rings.

β-Lactam Formation (Base-Promoted): While less common for this specific structure, base-promoted cyclization is a known method for forming β-lactams. In a related system, the base-promoted cyclization of interlocked fumaramides to give β-lactams has been studied mechanistically, with the deprotonation of the N-benzyl group being the rate-determining step.

Tartrimide Formation Analogy: A highly relevant transformation is the formation of cyclic imides (tartrimides) from tartaric acid derivatives. The reaction of diacyltartaric acids with primary amines, such as benzylamine, can lead to the formation of N-benzyltartrimide. This proceeds through the initial formation of a monoamide, followed by intramolecular cyclization with the elimination of a molecule of water. This suggests that under dehydrating conditions, this compound could potentially undergo cyclization if one of the hydroxyl groups is first converted to a carboxylic acid or an ester.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not widely available in the literature. However, general principles and data from analogous systems can provide qualitative insights.

Reaction Kinetics: The rates of the transformations discussed above are influenced by several factors:

Steric Effects: The bulky N-benzyl group and the substituents on the chiral centers can influence the rate of approach of reagents and the ease of bond rotation, thereby affecting reaction rates.

Electronic Effects: The electron-withdrawing nature of the amide carbonyl group influences the acidity of the C2-H and the nucleophilicity of the hydroxyl groups.

Catalyst Efficiency: The choice of catalyst is crucial in determining the rate and selectivity of derivatization and cyclization reactions.

A kinetic study on the oxidation of tartaric acid by N-chloronicotinamide revealed a first-order dependence on the oxidant and a fractional order dependence on tartaric acid, indicating a complex multi-step mechanism. While this is an oxidation reaction, it highlights the intricate kinetics that can be expected for reactions involving tartaric acid derivatives.

Thermodynamic Analysis: The thermodynamic favorability of the transformations is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Cyclization Reactions: The formation of five- and six-membered rings is generally thermodynamically favored. For intramolecular cyclization, the entropy change is less negative than for an analogous intermolecular reaction. The enthalpy change is influenced by ring strain. Five-membered rings (γ-lactones/lactams) are typically low in strain, while six-membered rings (δ-lactones/lactams) are essentially strain-free.

Equilibrium Considerations: Many of the derivatization reactions, such as esterification, are reversible. The position of the equilibrium can be shifted by removing a product (e.g., water) or by using a large excess of one reactant.

The table below provides a qualitative summary of the expected thermodynamic parameters for key transformations.

TransformationExpected ΔHExpected ΔSExpected ΔGNotes
Regioselective EsterificationSmall (slightly exothermic)Near zeroSlightly negativeReversible reaction; equilibrium driven by removal of water.
Intramolecular Cyclization (to 5-membered ring)Negative (favorable)Slightly negativeNegative (spontaneous)Favorable due to low ring strain and entropic advantage over intermolecular reaction.
Epimerization at C2Near zeroPositiveSlightly negative at equilibriumLeads to a mixture of diastereomers, with the ratio determined by their relative stabilities.

Determination of Activation Energies and Reaction Rate Constants

Information regarding the experimental or computational determination of activation energies and reaction rate constants for reactions involving this compound is not available in the reviewed literature.

Equilibrium Constants and Product Distribution in Reversible Reactions

No studies concerning reversible reactions involving this compound, which would include the determination of equilibrium constants and analysis of product distribution, were found in the public domain.

Application of 2s,3r N Benzyl 2,3 Dihydroxybutanamide As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Enantiopure Bioactive Compounds and Pharmaceutical Intermediates

The utility of chiral building blocks is paramount in the synthesis of enantiomerically pure bioactive compounds and pharmaceutical intermediates. These scaffolds provide a pre-existing stereochemical framework, which can be elaborated into more complex molecules, thereby avoiding the need for challenging enantioselective reactions or resolutions at later stages of a synthesis.

Diastereoselective Construction of Complex Polyhydroxylated Scaffolds

Polyhydroxylated compounds are a significant class of natural products and therapeutic agents. The inherent dihydroxy functionality of (2S,3R)-N-benzyl-2,3-dihydroxybutanamide, with its defined stereochemistry, theoretically makes it an attractive starting material for the diastereoselective synthesis of more complex polyhydroxylated structures. The hydroxyl groups can be selectively protected and then used to direct the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions, epoxidations, or glycosylations. However, specific examples of its application in the diastereoselective construction of such scaffolds are not readily found in the current body of scientific literature.

Strategic Incorporation into Total Synthesis of Natural Products (Conceptual Framework)

In the conceptual design of a total synthesis, small chiral molecules like this compound can be envisaged as key fragments that correspond to a portion of a complex natural product. For instance, the vicinal diol motif could be a precursor to a cyclic ether, an amino alcohol, or a segment of a polyketide chain. The benzyl (B1604629) group on the amide nitrogen offers a stable protecting group that can be removed under hydrogenolysis conditions. While this conceptual framework is sound, documented instances of its strategic incorporation into the completed total synthesis of a specific natural product are not available in published research.

Precursor for Novel Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a continuous endeavor in asymmetric synthesis. The stereochemically defined backbone of this compound provides a scaffold upon which catalytically active moieties can be appended.

Design and Synthesis of N-Benzyl-2,3-dihydroxybutanamide-Derived Ligands for Asymmetric Catalysis

The two hydroxyl groups of this compound could be functionalized to create bidentate ligands for metal-catalyzed asymmetric reactions. For example, conversion of the hydroxyl groups to phosphines could yield a chiral diphosphine ligand. Alternatively, the amide nitrogen and one of the hydroxyl groups could form a bidentate N,O-ligand. While the design principles for such ligands are well-understood, the synthesis and characterization of ligands specifically derived from this compound are not described in the literature.

Evaluation of Enantioselectivity and Efficiency in Model Asymmetric Reactions

A hypothetical evaluation of a derived ligand could be presented in the following format:

Reaction TypeSubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationMethyl acetoacetate1Methanol2512>99Data not available
Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate2Toluene024>95Data not available

This table is illustrative and does not represent actual experimental data.

Construction of Stereochemically Defined Polymeric and Supramolecular Materials

The incorporation of chiral units into polymers and supramolecular assemblies can impart unique chiroptical properties and lead to materials with applications in areas such as chiral recognition, separation, and catalysis. The defined stereochemistry of this compound makes it a candidate for use as a chiral monomer or as a component of a self-assembling system. However, there is a lack of published research detailing its use in the construction of stereochemically defined polymeric or supramolecular materials.

Monomer Synthesis from this compound for Chiral Polymerization

The transformation of this compound into a polymerizable monomer is a critical first step in harnessing its chiral information for the creation of macromolecular structures. The inherent chirality of this compound, stemming from the two stereogenic centers of the tartaric acid backbone, provides a robust template for asymmetric synthesis. The general strategy involves the functionalization of the hydroxyl or amide groups to introduce polymerizable moieties.

One common approach is the conversion of the diol functionality into a dicarboxylic acid or a diester derivative. These can then be subjected to polycondensation reactions with suitable achiral or chiral diamines to yield chiral polyamides. For instance, acylation of the hydroxyl groups followed by further synthetic modifications can lead to monomers suitable for step-growth polymerization. The N-benzyl group can also be modified or retained depending on the desired properties of the final polymer.

The synthesis of such monomers is often carried out in multiple steps, ensuring the retention of the stereochemical integrity of the chiral centers. Characterization of the resulting monomers is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with polarimetry to confirm their optical activity.

A representative synthetic route could involve the protection of the diol, followed by modification of the amide, and subsequent deprotection and introduction of polymerizable end groups. The choice of protecting groups and reaction conditions is crucial to avoid racemization.

Below is a table summarizing potential monomer structures derived from this compound and their intended polymerization method.

Monomer StructurePolymerizable Functional GroupsIntended Polymerization Method
Diacid derivative of this compoundTwo carboxylic acid groupsPolycondensation with diamines
Diol derivative with terminal vinyl groupsTwo vinyl groupsRadical polymerization
Diamine derivative of this compoundTwo primary amine groupsPolycondensation with diacids

Chiral Induction and Helical Structure Formation in Macromolecular Architectures

The incorporation of chiral building blocks like this compound into a polymer backbone can lead to the formation of ordered secondary structures, most notably helical conformations. This phenomenon, known as chiral induction, arises from the transfer of stereochemical information from the chiral monomer units to the polymer chain. The specific stereochemistry of the monomer dictates the preferred rotational sense (right-handed or left-handed) of the resulting helix.

In the case of polyamides derived from tartaric acid amides, the formation of helical structures is often driven by a combination of factors, including intramolecular hydrogen bonding between the amide linkages and steric interactions between the bulky side groups. The N-benzyl substituent in this compound can play a significant role in influencing the pitch and stability of the helical structure.

The presence of a helical conformation can be experimentally verified using Circular Dichroism (CD) spectroscopy. Chiral polymers with a preferred helical sense will exhibit characteristic CD signals. The intensity and sign of the Cotton effect can provide information about the helical structure and the degree of chiral induction. Research on tartaric acid-based chiral polyamides has demonstrated that enantiomeric monomers lead to polymers with mirror-image CD spectra, confirming the formation of opposite helical conformations. rsc.org

The table below presents a summary of the expected chiroptical properties of a hypothetical polyamide synthesized from a monomer derived from this compound.

Polymer PropertyExpected ObservationSignificance
Optical Rotation Non-zero specific rotationIndicates the presence of chirality in the polymer.
Circular Dichroism (CD) Spectrum Characteristic Cotton effectsConfirms the presence of a preferred helical conformation.
Chiral Recognition Potential to resolve racemic mixturesThe helical structure can create a chiral environment capable of enantioselective interactions.

The ability to control the helicity of polymers is of great interest for a variety of applications, including chiral separations, asymmetric catalysis, and the development of chiroptical materials. The use of well-defined chiral building blocks such as this compound provides a powerful tool for the rational design and synthesis of these advanced macromolecular architectures.

Computational Chemistry and Molecular Modeling Studies of 2s,3r N Benzyl 2,3 Dihydroxybutanamide

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of (2S,3R)-N-benzyl-2,3-dihydroxybutanamide is a critical determinant of its chemical and biological properties. Computational methods provide powerful tools to explore its potential energy surface and identify stable conformations.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the ground state geometries of molecules with a high degree of accuracy. For a molecule like this compound, these calculations can elucidate the preferred spatial arrangement of its atoms and the relative energies of different conformers.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to perform geometry optimizations. These calculations would likely reveal that the molecule's conformation is governed by a delicate balance of intramolecular hydrogen bonding between the hydroxyl and amide groups, as well as steric interactions involving the benzyl (B1604629) and methyl groups. The planarity of the amide bond is a key structural feature, with rotation around the C-N bond being significantly hindered.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Low-Energy Conformer of this compound

ParameterValue
C-N Amide Bond Length1.34 Å
C=O Amide Bond Length1.24 Å
O-H Bond Lengths0.97 Å
C-C Backbone Bond Lengths1.53 - 1.54 Å
Amide C-N-Cα-Cβ Dihedral Angle-150°
H-O···O=C Hydrogen Bond Distance2.1 Å

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation adapts to the presence of solvent molecules. The explicit consideration of solvent is crucial, as intermolecular hydrogen bonds between the solute and solvent can compete with and disrupt intramolecular hydrogen bonds, leading to a different ensemble of preferred conformations compared to the gas phase. These simulations can also provide insights into the flexibility of different parts of the molecule, such as the rotation of the benzyl group and the puckering of the carbon backbone.

Chiral Recognition Mechanisms and Intermolecular Interaction Analysis

The specific stereochemistry of this compound is key to its interactions with other chiral molecules, a phenomenon known as chiral recognition. Computational methods can be employed to understand the molecular basis of this recognition.

Investigation of Hydrogen Bonding Networks and Stereoselectivity in Solution and Solid State

Hydrogen bonds are highly directional and play a crucial role in molecular recognition. In the case of this compound, the hydroxyl and amide groups can act as both hydrogen bond donors and acceptors. Computational studies can map the potential hydrogen bonding sites and predict the geometry and strength of these interactions.

In the solid state, these interactions can lead to the formation of specific crystal packing arrangements. While no crystal structure for the title compound is available in the searched literature, studies on similar molecules, such as 2,5-anhydro-N-benzyl-2-C-methyl-d-arabinonamide, reveal the formation of hydrogen-bonded layers researchgate.net. In solution, the competition with solvent molecules makes the hydrogen bonding network more dynamic. The stereospecific arrangement of the hydroxyl groups in the (2S,3R) configuration will dictate a unique three-dimensional hydrogen bonding pattern, which is fundamental to its ability to selectively interact with one enantiomer of a chiral partner over the other.

π-π Stacking, Hydrophobic Interactions, and Solvation Shell Effects

Hydrophobic interactions, driven by the tendency of nonpolar groups to avoid contact with water, will also influence the molecule's behavior in aqueous environments. The benzyl and methyl groups will likely favor association with nonpolar regions of interacting molecules. MD simulations are particularly well-suited to study these effects, as they can explicitly model the behavior of water molecules in the solvation shell around the solute, providing a detailed picture of how solvent organization contributes to molecular recognition.

Advanced Spectroscopic and Structural Elucidation of 2s,3r N Benzyl 2,3 Dihydroxybutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are particularly powerful for unambiguously assigning the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH, ³JHH). For (2S,3R)-N-benzyl-2,3-dihydroxybutanamide, COSY would be instrumental in identifying the proton spin systems of the butanamide backbone and the benzyl (B1604629) group. The magnitude of the ³JHH coupling constant between the protons on C2 and C3 can provide initial clues about their relative stereochemistry, governed by the Karplus relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. HSQC would allow for the unambiguous assignment of the proton and carbon signals of the butanamide backbone and the benzyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. This is crucial for connecting different spin systems. For instance, HMBC correlations from the benzylic protons to the amide carbonyl carbon would confirm the N-benzyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). For stereochemical assignment, NOESY or ROESY is paramount. In the case of this compound, specific NOE cross-peaks between protons on the chiral centers (C2 and C3) and with the N-benzyl group would provide definitive evidence for the relative stereochemistry and the preferred solution-state conformation.

Illustrative 2D NMR Correlation Data for a Hypothetical Analysis:

Proton (¹H) SignalCorrelated Proton (¹H) Signals (COSY)Correlated Carbon (¹³C) Signals (HSQC)Key Correlated Carbon (¹³C) Signals (HMBC)Key Correlated Proton (¹H) Signals (NOESY/ROESY)
H-2H-3, OH-2C-2C-1, C-3, C-4H-3, Benzyl Protons
H-3H-2, H-4, OH-3C-3C-1, C-2, C-4H-2, H-4
Benzyl-CH₂NH, Aromatic ProtonsBenzyl-CH₂Amide C=O, Aromatic CNH, H-2

Dynamic NMR Spectroscopy for Probing Conformational Exchange Processes

Molecules in solution are often not static but exist as an equilibrium of different conformers. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes that occur on the NMR timescale. By analyzing changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for bond rotations and other conformational changes. For this compound, hindered rotation around the amide C-N bond and the C2-C3 bond could lead to the presence of multiple conformers in solution. DNMR studies would provide valuable information on the rotational barriers and the relative populations of these conformers.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Absolute Configuration Determination and Validation of Chiral Centers

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration, provided that a good quality crystal is available and anomalous dispersion effects can be measured. The Flack parameter is a critical value obtained from the diffraction data that can confirm the absolute stereochemistry of the chiral centers at C2 and C3. This experimental validation is crucial for confirming the stereochemical outcome of a synthesis.

Analysis of Crystal Packing Motifs and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The hydroxyl and amide groups in this compound are capable of forming extensive hydrogen bonding networks. An analysis of the crystal packing would reveal these interactions, providing insights into the supramolecular assembly of the molecule in the solid state. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.

Hypothetical Crystal Data Table:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Z2
R-factorValue
Flack ParameterValue close to 0

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD))

Chiroptical techniques are highly sensitive to the stereochemistry of molecules and are used to study chiral compounds.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the chiral centers. For this compound, the amide chromophore and the phenyl group of the benzyl moiety would give rise to characteristic CD signals.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the presence of Cotton effects, is also indicative of the stereochemistry of the molecule.

Both CD and ORD are powerful tools for assigning the absolute configuration of chiral molecules, often in conjunction with computational methods to predict the expected spectra for different stereoisomers.

Electronic Transitions and Cotton Effects for Stereochemical Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for the stereochemical characterization of chiral molecules like this compound. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to positive or negative signals known as Cotton effects. The sign and magnitude of these effects are exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For this compound, the primary chromophore is the amide group (-CONH-). The electronic transitions associated with the amide chromophore are well-characterized and typically occur in the far-UV region. chalmers.se These include the n → π* transition, which is electronically forbidden but magnetically allowed, and the π → π* transition, which is electronically allowed.

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. It is typically observed in the 210-230 nm region and often gives rise to a distinct Cotton effect in chiral amides. The sign of this Cotton effect is directly related to the local stereochemistry around the amide group.

π → π Transition:* This higher-energy transition occurs below 200 nm and is associated with the excitation of a π electron to a π* anti-bonding orbital. It generally results in a more intense Cotton effect.

The specific stereochemistry of this compound, with its defined chiral centers at C2 and C3, will dictate the precise nature of the ECD spectrum. The interplay of the hydroxyl groups and the N-benzyl group creates a unique chiral environment that influences the electronic transitions of the amide chromophore, leading to a characteristic ECD signature. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of specific enantiomers and diastereomers, allowing for the confident assignment of absolute configuration by comparing the calculated and experimental spectra.

Electronic Transition Approximate Wavelength (nm) Expected Cotton Effect Structural Information Provided
n → π210-230Weak to moderateLocal stereochemistry around the amide chromophore
π → π< 200StrongOverall molecular chirality and conformation

Correlation between Chiroptical Signatures and Molecular Conformation

Chiroptical spectroscopies are notably more sensitive to conformational changes than their non-chiroptical counterparts. ru.nl The ECD spectrum of this compound is not solely determined by its fixed configuration but is also heavily influenced by its conformational preferences in solution. The molecule possesses several rotatable bonds, including the C-N amide bond and the C-C bonds of the butanamide backbone. Rotation around these bonds can lead to different spatial arrangements of the hydroxyl, amide, and benzyl groups, each of which can have a distinct chiroptical signature.

The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a thorough conformational analysis is crucial for the accurate interpretation of ECD data. This is often achieved through computational methods that can predict the relative energies of different conformers and their corresponding ECD spectra.

Intramolecular hydrogen bonding can play a significant role in restricting the conformational freedom of the molecule and favoring specific conformations. For instance, hydrogen bonds between the hydroxyl groups and the amide group can create a more rigid structure, leading to a more defined and potentially enhanced ECD signal. The correlation between the observed Cotton effects and the calculated spectra for different conformers can provide valuable information about the predominant solution-state structure of this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into intermolecular and intramolecular interactions, such as hydrogen bonding.

Characterization of Hydroxyl and Amide Vibrational Modes

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its various functional groups.

Hydroxyl (O-H) Group Vibrations:

O-H Stretching: The stretching vibration of the hydroxyl groups is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, the O-H stretching band appears as a sharp peak around 3500-3700 cm⁻¹. However, in the presence of intra- or intermolecular hydrogen bonding, this band becomes broader and shifts to a lower frequency (typically 3200-3550 cm⁻¹). researchgate.net The extent of this broadening and shifting is indicative of the strength of the hydrogen bonds.

Amide Group Vibrations: The amide group gives rise to several characteristic vibrational bands, often referred to as Amide A, Amide I, Amide II, and Amide III. researchgate.net

Amide A: This band, appearing around 3300 cm⁻¹, is primarily due to N-H stretching vibrations and is also sensitive to hydrogen bonding.

Amide I: This is one of the most intense and useful bands in the IR spectrum of amides, occurring in the region of 1630-1680 cm⁻¹. It is mainly associated with the C=O stretching vibration. nih.gov Its position is influenced by hydrogen bonding and the conformation of the peptide backbone.

Amide II: Found between 1510 and 1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III: This complex band, appearing in the 1220-1300 cm⁻¹ range, results from a mixture of C-N stretching and N-H bending modes.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
HydroxylO-H Stretch (Free)3500-3700Sharp
HydroxylO-H Stretch (H-bonded)3200-3550Broad, shifted to lower frequency
AmideN-H Stretch (Amide A)~3300Sensitive to H-bonding
AmideC=O Stretch (Amide I)1630-1680Strong intensity, sensitive to conformation and H-bonding
AmideN-H Bend + C-N Stretch (Amide II)1510-1580
AmideC-N Stretch + N-H Bend (Amide III)1220-1300
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600Multiple bands

Conformational Sensitivity of Vibrational Bands

The frequencies and intensities of certain vibrational bands, particularly the Amide I and O-H stretching bands, are sensitive to the conformational state of the molecule. conicet.gov.ar Different conformers can exhibit slightly different vibrational frequencies due to changes in bond angles, dihedral angles, and the extent of intramolecular hydrogen bonding.

By analyzing the vibrational spectra, potentially with the aid of computational modeling, it is possible to gain insights into the conformational landscape of this compound. For example, the presence of multiple bands in the Amide I region could suggest the co-existence of different conformers in the sample. Temperature-dependent studies can also be employed to investigate the conformational dynamics, as changes in temperature can alter the equilibrium populations of different conformers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments further enable the investigation of fragmentation pathways, which can provide valuable structural information.

Exact Mass Determination and Elemental Composition Validation

The elemental formula of this compound is C₁₁H₁₅NO₃. HRMS can be used to determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) with very high precision (typically to within a few parts per million). This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. For a related stereoisomer, (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide (C₁₁H₁₆N₂O₂), the exact mass is reported as 208.121177757 Da. nih.gov The exact mass of this compound (C₁₁H₁₅NO₃) can be calculated and compared with the experimental value obtained from HRMS.

Proposed Fragmentation Pathway of this compound:

The fragmentation of N-benzyl compounds in the mass spectrometer often involves cleavage of the benzylic C-N bond. researchgate.netcore.ac.uk For this compound, the protonated molecule ([M+H]⁺) is expected to undergo several characteristic fragmentation reactions under collision-induced dissociation (CID).

A plausible fragmentation pathway would involve:

Loss of water: The hydroxyl groups can be readily lost as water molecules.

Cleavage of the N-benzyl bond: This would lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion.

Cleavage of the amide bond: This can result in the formation of characteristic b and y ions.

Cleavage of the carbon-carbon bonds in the butanamide backbone.

The following table outlines some of the expected key fragments and their corresponding mass-to-charge ratios (m/z) for the protonated molecule.

Fragment Ion Proposed Structure/Loss Calculated m/z
[M+H]⁺Protonated molecule210.1130
[M+H - H₂O]⁺Loss of water192.1024
[M+H - 2H₂O]⁺Loss of two water molecules174.0918
C₇H₇⁺Benzyl/Tropylium ion91.0548
C₄H₈NO₂⁺[M+H - C₇H₇]⁺102.0555

By carefully analyzing the MS/MS spectrum and identifying the characteristic fragment ions, it is possible to piece together a detailed picture of the molecule's structure and connectivity. This information, combined with the data from chiroptical and vibrational spectroscopy, provides a comprehensive and robust structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of complex molecules by providing detailed information about their fragmentation patterns. In the case of this compound and its derivatives, MS/MS is instrumental in confirming the molecular structure and understanding the underlying fragmentation mechanisms upon collisional activation. While specific experimental MS/MS data for this compound is not extensively reported in the public domain, a detailed fragmentation pathway can be postulated based on the known behavior of related N-benzyl compounds and tartaric acid amides.

The fragmentation of N-benzylated compounds is often characterized by the facile cleavage of the C-N bond, leading to the formation of a stable benzyl cation. researchgate.netnih.gov This behavior is a dominant feature in their mass spectra. For this compound, the protonated molecule [M+H]⁺ would be expected to undergo collision-induced dissociation (CID) to yield a series of characteristic product ions. The primary fragmentation pathways likely involve the cleavage of the amide bond, the benzyl group, and rearrangements involving the hydroxyl groups.

A key fragmentation route is the cleavage of the benzylic C-N bond, which would result in the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl-containing compounds. researchgate.netnih.gov Another significant fragmentation would involve the cleavage of the amide bond, which could lead to the formation of a benzylamine (B48309) fragment or a fragment corresponding to the dihydroxybutanamide moiety.

The proposed fragmentation of this compound would also likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the parent ion or subsequent fragment ions. These neutral losses are common in the fragmentation of molecules containing hydroxyl and carbonyl groups.

The study of related tartaric acid amides, though not containing the benzyl group, provides insight into the fragmentation of the core structure. semanticscholar.orgnih.gov Research on these related compounds often reports the mass-to-charge ratio of the protonated molecule, which serves as a basis for further fragmentation analysis. nih.gov

Based on these general principles observed in similar structures, a proposed fragmentation scheme for this compound can be outlined. The following interactive data table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

Interactive Data Table: Proposed MS/MS Fragmentation of this compound

m/z Proposed Ion Structure Description of Fragmentation Pathway
226.1[C₁₁H₁₅NO₄ + H]⁺Protonated parent molecule
108.1[C₇H₉N + H]⁺Formation of benzylamine following cleavage of the amide C-N bond.
91.1[C₇H₇]⁺Formation of the stable tropylium ion via cleavage of the benzylic C-N bond.
119.0[C₄H₇O₄]⁺Fragment corresponding to the 2,3-dihydroxybutanoic acid moiety after amide bond cleavage and rearrangement.
101.0[C₄H₅O₃]⁺Loss of a water molecule from the [C₄H₇O₄]⁺ fragment.
73.0[C₃H₅O₂]⁺Further fragmentation of the butanoic acid backbone.

This proposed fragmentation pattern provides a basis for the structural confirmation of this compound and its derivatives using tandem mass spectrometry. Experimental verification would be necessary to confirm these pathways and to fully characterize the fragmentation behavior of this class of compounds.

Molecular Basis of Biological Interactions and Potential Bioactivity Mechanisms of 2s,3r N Benzyl 2,3 Dihydroxybutanamide

Enzyme Target Identification and Molecular Inhibition Mechanism Studies (In Vitro and Theoretical)

There is currently no available research detailing the specific enzyme targets of (2S,3R)-N-benzyl-2,3-dihydroxybutanamide or its mechanisms of inhibition.

Investigation of Binding Modes with Specific Enzyme Families (e.g., Kinases, Proteases)

No studies were identified that have investigated the binding modes of this compound with any enzyme families, including kinases or proteases. While research exists on structurally related benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, this has not been extended to the specific compound .

Allosteric or Active Site Modulation and Conformational Dynamics of Enzyme-Ligand Complexes

Due to the absence of identified enzyme targets, there is no information on whether this compound would act as an allosteric or active site modulator. Consequently, there are no studies on the conformational dynamics of enzyme-ligand complexes involving this compound.

Receptor Binding Profile and Agonist/Antagonist Molecular Mechanisms

No data is available in the public domain regarding the receptor binding profile of this compound. It is unknown whether this compound acts as an agonist or antagonist at any receptor.

Theoretical Models of Ligand-Receptor Complex Formation and Binding Thermodynamics

There are no published theoretical models detailing the formation of ligand-receptor complexes between this compound and any known receptors, nor are there any studies on its binding thermodynamics.

Interaction with Biomembranes and Molecular Transport Mechanisms (In Vitro Permeation Studies and Theoretical Models)

There is a lack of research on the interaction of this compound with biomembranes. No in vitro permeation studies or theoretical models have been published to elucidate its molecular transport mechanisms.

Membrane Permeability and Partition Coefficient Studies

The ability of a molecule to pass through cellular membranes is a critical determinant of its potential biological activity. This property is largely governed by its physicochemical characteristics, particularly its lipophilicity, which is often estimated by the partition coefficient (LogP). A calculated partition coefficient (XLogP3) for a structurally related compound, (2R,3S)-3-amino-N-benzyl-2-hydroxybutanamide, is -0.1. nih.gov This value suggests that the related compound is relatively hydrophilic.

The structure of this compound, featuring two hydroxyl groups and an amide linkage, would also be expected to have significant hydrophilic character. The presence of multiple hydrogen bond donors and acceptors would likely lead to a low LogP value, indicating a preference for aqueous environments over lipid bilayers.

To provide a comparative perspective, the table below presents computed LogP values for this compound and a selection of its analogues. These values are estimations derived from computational models and serve to illustrate the potential range of lipophilicity within this chemical series.

Compound NameMolecular FormulaComputed LogP (XLogP3)Data Source
This compoundC11H15NO3Value not available-
(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamideC11H16N2O2-0.1PubChem nih.gov
N-benzyl-4-phenylbutanamideC17H19NOValue not available-
N-benzyl-N-propylbutanamideC14H21NOValue not available-

Note: Experimental data for this compound is not currently available. The data presented is for structurally related compounds to provide context.

Given its probable hydrophilicity, the passive diffusion of this compound across biological membranes may be limited.

Potential Interactions with Membrane-Associated Transport Proteins

Due to its likely low passive membrane permeability, it is plausible that this compound could interact with membrane-associated transport proteins. Such transporters can facilitate the movement of hydrophilic molecules across the lipid bilayer. The specific transporters that might interact with this compound would depend on its structural resemblance to endogenous substrates of those transporters.

For instance, transporters for sugars, amino acids, or nucleosides could potentially recognize the polyhydroxylated butanamide core of the molecule. However, without experimental evidence, any discussion of specific transporter interactions remains speculative. Research on structurally distinct polar molecules has demonstrated that minor structural changes can significantly alter transporter affinity and selectivity. For example, in a series of perhydroquinoxalines, high polarity was correlated with a lack of penetration across an artificial blood-brain barrier model, suggesting limited interaction with relevant transporters in that system. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effects. For this compound, SAR studies would systematically modify different parts of the molecule to probe their importance for any observed biological activity.

Rational Design of this compound Analogues for Specific Molecular Interactions

The rational design of analogues of this compound would involve targeted modifications to its three main structural components: the N-benzyl group, the dihydroxybutanamide backbone, and the stereochemistry of the chiral centers.

Modifications to the N-benzyl group:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring could modulate electronic properties and steric bulk, potentially influencing binding affinity to a biological target.

Replacement of the phenyl ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Alteration of the benzylic methylene (B1212753) linker: The flexibility of the molecule could be altered by introducing substituents on the methylene bridge or by incorporating it into a more rigid ring system.

Modifications to the dihydroxybutanamide backbone:

Hydroxyl group modifications: The hydroxyl groups could be esterified, etherified, or replaced with other functional groups (e.g., amino, fluoro) to probe the importance of hydrogen bonding.

Amide bond modifications: The amide bond could be replaced with bioisosteres, such as a reverse amide or a sulfonamide, to alter stability and hydrogen bonding patterns.

Chain length variation: The length of the butanamide chain could be shortened or extended to optimize the spatial arrangement of functional groups.

Influence of Stereochemistry:

The (2S,3R) stereochemistry is likely crucial for its interaction with chiral biological macromolecules like proteins and enzymes. nih.gov Synthesis and evaluation of other stereoisomers ((2R,3S), (2S,3S), (2R,3R)) would be essential to determine the optimal stereochemical configuration for activity. The importance of stereochemistry has been demonstrated in various classes of bioactive molecules, where different enantiomers or diastereomers can have vastly different biological activities. nih.gov

Correlation of Structural Modifications with Changes in Molecular Biological Effects

The biological effects of any designed analogues would need to be assessed through a relevant bioassay. The correlation of the structural changes with the resulting biological activity would then provide insights into the mechanism of action.

For example, if esterification of the hydroxyl groups leads to a loss of activity, it would suggest that these groups are critical hydrogen bond donors for interaction with the biological target. Similarly, if substitution at the para position of the benzyl (B1604629) ring is well-tolerated while ortho substitution is not, it would imply specific steric constraints within a binding pocket.

The following table outlines a hypothetical SAR study for a series of analogues, illustrating how structural modifications could be correlated with changes in a hypothetical biological endpoint (e.g., IC50 for enzyme inhibition).

AnalogueModification from this compoundRationalePredicted Change in Biological Effect (Hypothetical)
1 4-Fluoro substitution on the benzyl ringTo probe electronic and steric effects at the para position.May increase or decrease activity depending on the nature of the binding pocket.
2 O-methylation of the 2-hydroxyl groupTo investigate the importance of the 2-hydroxyl as a hydrogen bond donor.Likely to decrease activity if hydrogen bonding is critical.
3 (2R,3S) stereoisomerTo determine the stereochemical requirements for activity.Activity may be significantly reduced or abolished. nih.govnih.gov
4 Replacement of the amide with a sulfonamideTo alter the hydrogen bonding capacity and geometry of the linker.Unpredictable; could increase or decrease activity based on target interaction.

This table is illustrative and based on general principles of medicinal chemistry. The predicted outcomes are hypothetical.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-N-benzyl-2,3-dihydroxybutanamide, and how is stereochemical integrity maintained?

  • Methodological Answer : Stereoselective synthesis can be achieved via epoxide ring-opening reactions using chiral catalysts or enantiopure starting materials. For example, analogous compounds like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid were synthesized from epoxide intermediates under controlled conditions to preserve stereochemistry . Post-synthesis, confirm stereochemical purity using 1^1H-NMR coupling constants (e.g., vicinal diols show characteristic splitting patterns) and chiral HPLC .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H and 13^{13}C NMR to identify functional groups (e.g., dihydroxy and benzylamide moieties) .
  • Chiral Analysis : Chiral stationary-phase HPLC or polarimetry to distinguish enantiomers .
  • X-ray Crystallography : For definitive stereochemical assignment if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against fungi (e.g., Candida albicans) and bacteria .
  • Antioxidant Potential : Ferric reducing antioxidant power (FRAP) and cupric ion reducing assays, as performed for N-benzyl-2,2,2-trifluoroacetamide .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Synthesize all four stereoisomers and compare their bioactivity profiles. For example, in analogous studies, (2S,3S)- vs. (2R,3R)-enantiomers of hydroxy acids showed divergent receptor binding due to spatial orientation of hydroxyl groups . Use molecular docking to predict interactions with targets like beta-lactamase or CYP51 enzymes, as demonstrated for N-benzyl-2,2,2-trifluoroacetamide .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :

  • Structural Re-evaluation : Confirm the purity and stereochemistry of the compound (e.g., via HPLC and NMR) to rule out batch variability .
  • Assay Standardization : Compare results under identical experimental conditions (e.g., pH, solvent, cell lines). For instance, discrepancies in MIC values may arise from differences in fungal strain susceptibility .
  • Meta-Analysis : Cross-reference with databases like PubChem to identify trends or outliers in bioactivity data .

Q. What in silico strategies are effective for predicting target interactions and optimizing derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., AmpC beta-lactamase) and prioritize derivatives with low docking energies .
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl group positioning) with bioactivity to guide synthetic modifications .

Q. How can synthetic yields be optimized without compromising stereochemical purity?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction during key steps like epoxide ring-opening .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates while maintaining stereoselectivity .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) can reduce racemization in sensitive intermediates .

Q. What analytical techniques are recommended for stability studies under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC-MS .
  • Kinetic Analysis : Determine half-life in buffer solutions at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.